molecular formula C28H29N3O5S B2856275 N-benzyl-6-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide CAS No. 887224-90-0

N-benzyl-6-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide

Cat. No. B2856275
CAS RN: 887224-90-0
M. Wt: 519.62
InChI Key: UPGSLRMQCMRLHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule with several functional groups. It contains a benzyl group, a formyl group, a methoxy group, and a thieno[3,2-d]pyrimidinone moiety. These functional groups suggest that the compound could have interesting chemical properties and reactivity .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and a heterocyclic ring. The exact structure would depend on the specific arrangement and connectivity of these groups .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. For example, the benzyl group might undergo reactions typical of aromatic compounds, while the formyl group could participate in reactions involving carbonyl groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of a benzyl group and a formyl group could impact its solubility, reactivity, and other properties .

Mechanism of Action

The mechanism of action of this compound is not clear without more context. If it’s a drug or a biologically active compound, its mechanism of action would depend on how it interacts with biological targets .

Future Directions

The future research directions for this compound would depend on its intended use. If it’s a potential drug, further studies could focus on its pharmacological effects, toxicity, and therapeutic potential .

properties

IUPAC Name

N-benzyl-6-[1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O5S/c1-36-24-12-11-21(19-32)16-22(24)18-31-23-13-15-37-26(23)27(34)30(28(31)35)14-7-3-6-10-25(33)29-17-20-8-4-2-5-9-20/h2,4-5,8-9,11-13,15-16,19H,3,6-7,10,14,17-18H2,1H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPGSLRMQCMRLHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)CN2C3=C(C(=O)N(C2=O)CCCCCC(=O)NCC4=CC=CC=C4)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-6-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide

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